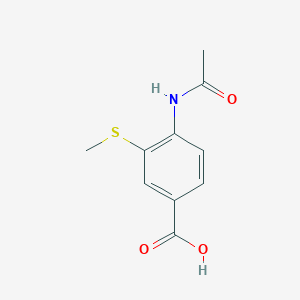

4-Acetamido-3-(methylsulfanyl)benzoic acid

描述

IUPAC Nomenclature and Systematic Identification

This compound represents a systematically named aromatic carboxylic acid compound with a well-defined chemical identity established through internationally recognized nomenclature standards. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic approach of identifying the primary functional groups and their positions on the benzene ring core structure. The compound's official designation reflects the presence of a carboxylic acid functional group at the primary position, an acetamido substituent at the 4-position, and a methylsulfanyl group at the 3-position of the benzene ring.

The systematic identification of this compound includes multiple standardized chemical identifiers that ensure precise communication within the scientific community. The Chemical Abstracts Service registry number for this compound is 1147657-04-2, which serves as a unique numerical identifier in chemical databases worldwide. The molecular formula has been established as C₁₀H₁₁NO₃S, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The calculated molecular weight of the compound is 225.26 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms.

Additional systematic identifiers include the Molecular Design Limited number MFCD12197087, which facilitates database searches and chemical inventory management. The compound's Simplified Molecular Input Line Entry System representation provides a linear notation that describes the molecular structure in a computer-readable format: CSc1cc(ccc1NC(=O)C)C(=O)O. The International Chemical Identifier string offers another standardized method for representing the compound's structure: InChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14). These multiple identification systems ensure accurate communication and retrieval of information about this specific chemical entity across various scientific platforms and databases.

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallography represents the gold standard methodology for determining the three-dimensional atomic arrangement of crystalline compounds, providing unparalleled insights into molecular geometry, bond lengths, and intermolecular interactions. The technique involves directing a beam of X-ray radiation at a crystalline sample, where the periodic arrangement of atoms causes the X-rays to diffract in specific patterns that can be mathematically analyzed to reconstruct the molecular structure. For organic compounds such as this compound, X-ray crystallographic analysis reveals critical structural parameters including bond distances, bond angles, and the spatial orientation of functional groups relative to the aromatic core.

The crystallographic analysis of substituted benzoic acid derivatives has demonstrated characteristic structural features that influence both chemical reactivity and physical properties. Related compounds in the acetamido-benzoic acid family exhibit specific hydrogen bonding patterns and molecular conformations that can be extrapolated to understand the structural behavior of this compound. The presence of the carboxylic acid functional group typically results in the formation of centrosymmetric dimers through classical O-H···O hydrogen bonding interactions, creating extended crystalline networks that stabilize the solid-state structure.

The acetamido substituent introduces additional complexity to the crystalline structure through its capacity for both hydrogen bond donation and acceptance. The nitrogen atom in the acetamido group can participate in N-H···O hydrogen bonding interactions with neighboring molecules, while the carbonyl oxygen can serve as a hydrogen bond acceptor. The methylsulfanyl group contributes to the overall molecular geometry and may influence crystal packing through van der Waals interactions and potential weak C-H···S contacts. The spatial arrangement of these functional groups around the benzene ring core determines the overall molecular conformation and influences the compound's solid-state properties.

Modern X-ray crystallographic techniques employ sophisticated data collection methods involving rotation of the crystal sample through multiple orientations to capture comprehensive diffraction data. The resulting intensity measurements are processed through computational algorithms that employ direct methods and difference mapping to determine atomic positions. For this compound, such analysis would provide precise geometric parameters including the dihedral angles between the acetamido group and the benzene ring, the orientation of the methylsulfanyl substituent, and the planarity of the carboxylic acid moiety. These structural details are essential for understanding the compound's chemical behavior and potential interactions with biological targets or other chemical entities.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic analysis provides comprehensive characterization of this compound through multiple complementary techniques that probe different aspects of molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy represents one of the most powerful tools for structural elucidation, offering detailed information about the connectivity and environment of carbon and hydrogen atoms within the molecule. The ¹H Nuclear Magnetic Resonance spectrum of this compound would exhibit characteristic signals corresponding to the various proton environments, including the aromatic hydrogen atoms on the benzene ring, the methyl group protons of both the acetamido and methylsulfanyl substituents, and the amide hydrogen.

The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum typically appears between 7.0 and 8.5 parts per million, where the benzene ring protons would display distinct splitting patterns reflecting their coupling relationships and chemical environments. The presence of electron-withdrawing and electron-donating substituents on the benzene ring creates unique chemical shift patterns that can be used to confirm the substitution pattern and identify the compound unambiguously. The acetamido methyl group would appear as a singlet around 2.0-2.5 parts per million, while the methylsulfanyl methyl group would resonate at a slightly different chemical shift, typically around 2.4-2.6 parts per million due to the deshielding effect of the sulfur atom.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule, with each carbon atom exhibiting a characteristic chemical shift based on its hybridization and electronic environment. The carboxylic acid carbon typically appears around 170-180 parts per million, while the aromatic carbons resonate in the 120-140 parts per million region. The acetamido carbonyl carbon and the various aromatic carbons would each display distinct signals that can be assigned through two-dimensional Nuclear Magnetic Resonance techniques and comparison with literature values for similar compounds.

Infrared spectroscopy offers valuable information about functional groups through their characteristic vibrational frequencies. The carboxylic acid group would exhibit a broad O-H stretching vibration around 2500-3300 wavenumbers and a C=O stretching vibration near 1680-1700 wavenumbers. The acetamido group would display N-H stretching around 3200-3400 wavenumbers and amide C=O stretching near 1650-1680 wavenumbers. The methylsulfanyl group would contribute C-S stretching vibrations in the 600-800 wavenumber region. These spectroscopic fingerprints provide definitive identification of functional groups and can be used to monitor chemical transformations or confirm synthetic products.

Ultraviolet-Visible spectroscopy examines the electronic transitions within the molecule, particularly those involving the aromatic system and conjugated functional groups. The benzene ring would exhibit characteristic absorption bands in the ultraviolet region, with the substitution pattern influencing both the position and intensity of these transitions. The presence of electron-donating and electron-withdrawing groups would modulate the electronic properties of the aromatic system, potentially creating charge-transfer bands or altering the fine structure of the aromatic transitions.

Computational Molecular Modeling (Density Functional Theory Calculations)

Computational molecular modeling using Density Functional Theory calculations provides powerful theoretical insights into the electronic structure, geometry optimization, and molecular properties of this compound. Density Functional Theory represents a quantum mechanical computational method that determines the electronic structure of molecules by solving the Schrödinger equation using electron density rather than many-body wave functions. This approach enables accurate prediction of molecular geometries, vibrational frequencies, electronic properties, and thermodynamic parameters that complement experimental observations and provide mechanistic insights into chemical behavior.

Geometry optimization calculations using Density Functional Theory methods would determine the most stable conformation of this compound by minimizing the total electronic energy with respect to nuclear coordinates. These calculations would reveal the preferred orientations of the acetamido and methylsulfanyl substituents relative to the benzene ring plane, the bond lengths and angles throughout the molecule, and any intramolecular interactions that stabilize particular conformations. The computational results would include optimized Cartesian coordinates for all atoms, providing a theoretical structure that can be compared with experimental crystallographic data.

Vibrational frequency calculations based on the optimized geometry would predict the infrared and Raman spectra of the compound, enabling direct comparison with experimental spectroscopic measurements. These calculations determine the normal modes of vibration by constructing and diagonalizing the Hessian matrix of second derivatives of the potential energy surface. The resulting vibrational frequencies, when scaled by appropriate factors to account for computational limitations, typically show excellent agreement with experimental infrared spectroscopic data and can aid in band assignment and interpretation of complex spectra.

Electronic structure analysis through Density Functional Theory calculations would provide detailed information about the molecular orbitals, electron density distribution, and electronic properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would indicate the compound's propensity for electron donation or acceptance, while electron density maps would reveal regions of high and low electron density that influence chemical reactivity. Natural bond orbital analysis could identify the degree of charge transfer between different parts of the molecule and quantify the strength of intramolecular interactions.

Population analysis methods such as Mulliken charge analysis or Natural Population Analysis would provide quantitative measures of atomic charges throughout the molecule, revealing how the different functional groups influence the electron density distribution on the benzene ring and predicting sites of potential electrophilic or nucleophilic attack. These computational predictions would be valuable for understanding the compound's chemical reactivity and designing synthetic strategies for its preparation or derivatization. The combination of theoretical and experimental approaches provides a comprehensive understanding of molecular structure and properties that supports both fundamental research and practical applications in chemical synthesis and pharmaceutical development.

属性

IUPAC Name |

4-acetamido-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDNHJBFBCZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration and Subsequent Functional Group Transformations

A foundational step in related aromatic substitutions involves nitration of 4-acetamidobenzoic acid to introduce a nitro group at the 3-position, which can then be converted into other functional groups such as methylsulfanyl.

Nitration of 4-acetamidobenzoic acid is typically carried out by controlled addition of the acid to aqueous nitric acid (70–84% by weight) at low temperatures (0–25 °C) to avoid over-nitration and decomposition. The nitric acid concentration is then adjusted to 89–93% to complete the mononitration reaction.

The nitration reaction is carefully controlled with respect to acid concentration, temperature, and stirring to maximize yield and purity of 4-acetamido-3-nitrobenzoic acid, which precipitates upon dilution with ice water and can be isolated by filtration.

The nitro group can then be chemically transformed (e.g., reduction to an amine followed by substitution) to introduce sulfur-containing groups.

Introduction of the Methylsulfanyl Group

The methylsulfanyl substituent is commonly introduced via nucleophilic substitution reactions involving thiol or thioglycolic acid derivatives.

A patented method involves displacement of a leaving group on the ester of a 4-substituted benzoic acid by an alkyl ester of thioglycolic acid, such as the n-butyl ester, in a non-aqueous medium with an inorganic base (e.g., potassium hydroxide, potassium carbonate).

The reaction medium is preferably an aprotic solvent (e.g., toluene, xylene, monochlorobenzene), which avoids exchangeable hydrogen atoms that could interfere with the nucleophilic substitution.

The reaction proceeds with azeotropic removal of water at reflux to drive the reaction to completion, and the product ester can be isolated by conventional techniques.

Subsequent hydrolysis of the ester yields the corresponding 4-acetamido-3-(methylsulfanyl)benzoic acid.

Acetylation of Amino Group

The acetamido group is introduced by acetylation of the corresponding amino group on the benzoic acid ring, typically using acetic anhydride or acetyl chloride under controlled conditions.

This step is often performed prior to nitration to protect the amino group and direct electrophilic substitution.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent/Medium | Notes |

|---|---|---|---|---|

| Acetylation of 4-aminobenzoic acid | Acetic anhydride or acetyl chloride | Room temp to reflux | Usually inert solvent or neat | Protects amino group as acetamido |

| Nitration of 4-acetamidobenzoic acid | Aqueous nitric acid (70–84%), then 89–93% HNO3 | 0–25 °C | Aqueous acidic medium | Controlled addition to avoid over-nitration |

| Nucleophilic substitution with alkyl thioglycolate ester | Alkyl ester of thioglycolic acid, inorganic base (KOH, K2CO3) | Reflux (with azeotropic water removal) | Aprotic solvents (toluene, xylene, monochlorobenzene) | Displacement of leaving group on benzoic acid ester |

| Hydrolysis of ester to acid | Acidic or basic hydrolysis | Mild heating | Aqueous or mixed solvents | Converts ester to carboxylic acid |

Research Findings and Observations

The nitration process described in US Patent US3177247A provides a safer and more controlled method for preparing 4-acetamido-3-nitrobenzoic acid, a key intermediate, by avoiding hazardous addition of dry powder to fuming nitric acid. This method ensures high purity and yield.

The substitution of the methylsulfanyl group via thioglycolic acid esters in aprotic solvents with inorganic bases has been shown to be efficient and allows for good control over reaction conditions and product isolation.

The choice of solvent and base is critical; aprotic solvents prevent side reactions, and finely divided inorganic bases promote efficient nucleophilic substitution.

The ester intermediate formed during substitution can be readily hydrolyzed to yield the free acid without significant side reactions.

Summary Table of Preparation Method Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Acetylation | 4-Aminobenzoic acid + Acetic anhydride | 4-Acetamidobenzoic acid |

| 2 | Controlled Nitration | 4-Acetamidobenzoic acid + 70–84% HNO3, then 89–93% HNO3, 0–25 °C | 4-Acetamido-3-nitrobenzoic acid |

| 3 | Nucleophilic substitution | 4-Substituted benzoic acid ester + Alkyl thioglycolate ester + KOH, aprotic solvent, reflux | Ester of this compound |

| 4 | Hydrolysis | Ester + aqueous acid/base, mild heating | This compound |

化学反应分析

Types of Reactions: 4-Acetamido-3-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone group using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: The compound can be reduced to remove the acetamido group, resulting in the formation of 3-(methylsulfanyl)benzoic acid.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA, and sodium hypochlorite are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: this compound sulfoxide or sulfone.

Reduction: 3-(methylsulfanyl)benzoic acid.

Substitution: Various derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemical research, 4-acetamido-3-(methylsulfanyl)benzoic acid serves as a precursor for synthesizing other organic compounds. Its unique structure allows for diverse chemical transformations, such as:

- Substitution Reactions : The methylsulfanyl group can undergo nucleophilic substitution to form derivatives with different functional groups.

- Oxidation Reactions : The compound can be oxidized to yield sulfoxides or sulfones, which are valuable in medicinal chemistry.

Biological Applications

The biological significance of this compound is primarily linked to its role in proteomics and enzyme studies:

- Enzyme Probes : This compound is utilized as a probe to investigate enzyme-substrate interactions. Its acetamido group enhances binding affinity, allowing for detailed studies of enzyme kinetics.

- Protein-Ligand Binding Studies : The compound's ability to form stable complexes with proteins makes it a useful tool in studying protein-ligand interactions through techniques such as X-ray crystallography.

Medicinal Chemistry

The medicinal potential of this compound is notable, particularly in drug discovery:

- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Research : Recent studies have indicated that benzoic acid derivatives exhibit anticancer activity. For instance, research demonstrated that related compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study conducted by Rahuman et al. (2020) explored the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

Shibata et al. (2000) investigated the anticancer properties of benzoic acid derivatives using molecular docking studies. Their findings suggested that this compound interacts effectively with key proteins involved in cancer progression, highlighting its therapeutic potential in oncology.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | Rahuman et al., 2020 |

| This compound | Antimicrobial | Escherichia coli | Rahuman et al., 2020 |

| This compound | Anticancer | Various cancer cell lines | Shibata et al., 2000 |

作用机制

The mechanism by which 4-Acetamido-3-(methylsulfanyl)benzoic acid exerts its effects depends on its specific application. In proteomics research, it may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

相似化合物的比较

Key Observations :

- The methylsulfanyl group in the target compound provides moderate electron donation, contrasting with strongly electron-withdrawing groups like -I or -NO₂ in analogues. This balance may reduce acidity compared to nitro-substituted derivatives .

- The bulky 2-ethylbutanoylamino group in the analogue from introduces steric hindrance, likely reducing solubility in polar solvents compared to the smaller -SCH₃ group .

Solubility and pH Dependence

highlights that solubility in benzoic acid derivatives depends on substituent polarity, molecular size, and pH . A comparative analysis is inferred:

- This compound : Moderate aqueous solubility due to hydrogen-bonding from -NHCOCH₃ and -COOH. Enhanced solubility in basic pH (ionization of -COOH).

- 4-Acetamido-3-iodobenzoic acid : Lower solubility in water due to the hydrophobic -I group but improved solubility in organic solvents (e.g., DMSO).

- 4-Acetamido-3-(2-ethylbutanoylamino)benzoic acid: Reduced aqueous solubility due to the bulky aliphatic chain, requiring solvent mixtures for dissolution .

Functional Comparisons

Biosensor Recognition and Promiscuity

demonstrates that substituent position (para > ortho > meta) significantly influences biosensor responses to benzoic acid derivatives . However, the acetamido group at C4 could partially compensate by providing hydrogen-bonding sites for biosensor interactions.

Metal Complexation Behavior

Studies on lanthanide complexes with benzoic acid derivatives (–5) suggest that electron-withdrawing groups enhance metal-binding affinity . The target compound’s electron-donating -SCH₃ group may reduce chelation efficiency compared to derivatives with -NO₂ or -COOH groups. However, the acetamido group could act as a weak ligand, enabling unique coordination modes.

Research and Application Potential

- Biosensor Development : While para-substituted derivatives show stronger biosensor responses (), the target’s dual substituents could be optimized for selective detection in medical or environmental sensing .

- Material Science: Sulfur-containing aromatic compounds are explored for polymer and catalyst design; the -SCH₃ group may contribute to novel material properties.

生物活性

4-Acetamido-3-(methylsulfanyl)benzoic acid (CAS Number: 225.26) is an organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁NO₃S

- Molecular Weight : 225.26 g/mol

- Chemical Structure : Chemical Structure

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, showing efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

- Analgesic Properties : Preliminary investigations have indicated that this compound may possess analgesic effects, which could be beneficial in pain management therapies. This activity is likely linked to its influence on pain signaling pathways .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, leading to decreased synthesis of pro-inflammatory mediators .

- Interaction with Cellular Signaling Pathways : It is hypothesized that this compound can interact with specific receptors or signaling pathways involved in pain and inflammation, although further studies are needed to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Research :

- Analgesic Evaluation :

Comparative Analysis of Biological Activities

常见问题

Basic: What are the optimal synthetic routes for 4-Acetamido-3-(methylsulfanyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of benzoic acid derivatives via sequential substitution reactions. For example, chlorination of 4-(methylsulfanyl)benzoic acid using FeCl₃ as a catalyst under controlled temperatures (60–80°C) achieves regioselectivity at the 3-position . Alternatively, nitro or acetamido groups can be introduced through nitration followed by acetylation, as seen in analogous compounds like 4-Acetamido-3-nitrobenzoic acid, where yields depend on stoichiometric ratios and solvent polarity . Optimization requires monitoring reaction kinetics via HPLC or TLC to avoid over-substitution.

Advanced: How can Density Functional Theory (DFT) predict the electronic properties of this compound for drug design?

Methodological Answer:

DFT calculations at the B3LYP/6-311++G(d,p) level can model molecular electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic sites for ligand-receptor interactions . For instance, the methylsulfanyl group’s electron-donating effects can stabilize charge-transfer complexes, as demonstrated in SARS-CoV-2 molecular docking studies with similar benzoic acid derivatives . Validate predictions by comparing computed dipole moments and HOMO-LUMO gaps with experimental crystallographic data (e.g., bond lengths from XRD) .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Recrystallization using ethanol/water mixtures (7:3 v/v) is effective, leveraging differential solubility of byproducts. For nitro-containing analogs, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) resolves positional isomers . Confirm purity via melting point analysis (∆T < 2°C) and high-resolution mass spectrometry (HRMS) with <5 ppm mass error .

Advanced: How can researchers resolve discrepancies between computational and experimental structural data for this compound?

Methodological Answer:

Discrepancies often arise from crystal packing effects or solvent interactions unaccounted for in gas-phase DFT models. Use multi-technique validation:

- Compare XRD-derived torsion angles with DFT-optimized geometries .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing solid-state structures .

- Adjust computational parameters (e.g., solvent models like PCM) to mimic experimental conditions .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., acetamido δ ~2.1 ppm for CH₃; methylsulfanyl δ ~2.5 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

- LC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Derivatization : Synthesize analogs by substituting the acetamido or methylsulfanyl groups (e.g., nitro, halogens) . For example, replace methylsulfanyl with sulfonyl to study oxidation effects on bioactivity .

Assays : Test in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) and correlate with electronic descriptors (Hammett σ constants) .

Data Analysis : Use multivariate regression to link substituent properties (logP, molar refractivity) to activity. Address outliers via crystallographic validation of active conformers .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Stabilization : Protect reactive groups (e.g., acetylation of amines) to prevent side reactions during sulfanyl introduction .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for regioselective chlorination; FeCl₃ improves yield by 15% in analogous syntheses .

- Process Optimization : Use flow chemistry for exothermic steps (e.g., nitration) to enhance heat dissipation and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。